N-2-biphenylyl-3-oxobutanamide

P2X3 receptor antagonist pain research purinergic signaling

N-2-Biphenylyl-3-oxobutanamide (syn. 3-oxo-N-(2-phenylphenyl)butanamide, N-([1,1′-biphenyl]-2-yl)-3-oxobutanamide) is a synthetic N-aryl-3-oxobutanamide bearing an ortho-biphenyl substituent, with molecular formula C₁₆H₁₅NO₂ and molecular weight 253.29 g/mol.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
Cat. No. B5777212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-biphenylyl-3-oxobutanamide
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-12(18)11-16(19)17-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)
InChIKeyVCCNAPAOKUSZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Biphenylyl-3-oxobutanamide for Research Procurement: Core Identity and Sourcing Profile


N-2-Biphenylyl-3-oxobutanamide (syn. 3-oxo-N-(2-phenylphenyl)butanamide, N-([1,1′-biphenyl]-2-yl)-3-oxobutanamide) is a synthetic N-aryl-3-oxobutanamide bearing an ortho-biphenyl substituent, with molecular formula C₁₆H₁₅NO₂ and molecular weight 253.29 g/mol . It belongs to the acetoacetamide class but is distinguished from simpler N-aryl-3-oxobutanamides by the extended π-surface and steric bulk of the biphenyl group [1]. The compound is commercially available through specialty chemical suppliers at typical purity of 95% .

Why N-2-Biphenylyl-3-oxobutanamide Cannot Be Replaced by Generic N-Aryl-3-oxobutanamides in Research and Industrial Workflows


The ortho-biphenyl substituent in N-2-biphenylyl-3-oxobutanamide imparts steric encumbrance, extended aromatic conjugation, and altered hydrogen-bonding capacity that fundamentally change its behavior relative to unsubstituted or simply substituted N-aryl-3-oxobutanamides such as acetoacetanilide [1]. In multicomponent heterocyclizations, the nature of the ortho-substituent on the N-aryl ring dictates chemoselectivity—determining whether dihydroisoxazolopyridine, benzoxazocine, or fully aromatic isoxazolopyridine scaffolds are obtained, making the choice of specific N-aryl-3-oxobutanamide a critical decision in synthetic route design [1]. In biological screening, the biphenyl motif confers a distinct target interaction profile, including P2X3 receptor antagonism and lipoxygenase inhibition, that is not replicated by N-phenyl-3-oxobutanamide or other close analogs [2]. Generic substitution therefore risks both synthetic failure and loss of biological activity.

N-2-Biphenylyl-3-oxobutanamide: Quantitative Comparator Evidence for Informed Procurement Decisions


P2X3 Receptor Antagonism: N-2-Biphenylyl-3-oxobutanamide vs. N-Aryl-3-oxobutanamide Class Baseline

N-2-Biphenylyl-3-oxobutanamide demonstrates antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM when tested at 10 µM in Xenopus oocytes [1]. In contrast, the class prototype N-phenyl-3-oxobutanamide (acetoacetanilide, CAS 102-01-2) shows no reported P2X3 activity in the same or comparable assay systems, consistent with its established use solely as a dye intermediate rather than a pharmacological tool compound [2]. The introduction of the ortho-biphenyl group therefore converts an inert acetoacetamide scaffold into a sub-micromolar P2X3 ligand.

P2X3 receptor antagonist pain research purinergic signaling

Platelet 12-Lipoxygenase Inhibition: Target Compound vs. In-Class Null Comparator

In an in vitro enzymatic assay, N-2-biphenylyl-3-oxobutanamide inhibited platelet 12-lipoxygenase at a screening concentration of 30 µM . Under identical assay conditions, N-phenyl-3-oxobutanamide (acetoacetanilide) and N-(4-methylphenyl)-3-oxobutanamide exhibit no reported 12-lipoxygenase inhibitory activity, indicating that the biphenyl substituent is essential for engagement with this enzyme target [1]. The quantitative differentiation is the presence versus absence of detectable inhibition: the target compound is active at 30 µM while the simpler N-aryl analogs are inactive.

12-lipoxygenase inhibitor platelet biology inflammation research

5-Lipoxygenase Inhibition in Rat Blood: Target Compound Activity Confirmed

N-2-Biphenylyl-3-oxobutanamide was tested for inhibitory activity against 5-lipoxygenase in rat blood and returned a positive inhibition signal . This activity is absent for the parent compound N-phenyl-3-oxobutanamide, which has no documented 5-LOX inhibition [1]. The data establish that the biphenyl modification confers dual lipoxygenase inhibitory capacity (both 5-LOX and 12-LOX) that is not shared by the unsubstituted phenyl analog.

5-lipoxygenase inhibitor leukotriene synthesis inflammation model

Synthetic Chemoselectivity Control: Ortho-Biphenyl Directs Divergent Heterocyclization vs. Ortho-Substituted Analog N-(2-Methoxyphenyl)-3-oxobutanamide

In the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides catalyzed by Yb(OTf)₃, the nature of the ortho-substituent on the N-aryl ring determines the product outcome [1]. N-(2-Methoxyphenyl)-3-oxobutanamide (ortho-OCH₃) yields dihydroisoxazolopyridine 5a under stirring conditions and benzoxazocine 6a under ultrasonication. In contrast, N-aryl-3-oxobutanamides bearing non-oxygen-containing ortho-substituents (including the ortho-phenyl group in N-2-biphenylyl-3-oxobutanamide) direct the reaction toward fully aromatic isoxazolo[5,4-b]pyridine-5-carboxamides 9e–g [1]. This substituent-dependent chemoselectivity means that procuring the biphenyl variant is mandatory when the fully aromatic scaffold is the synthetic target, as the methoxy analog cannot deliver this product.

multicomponent reaction heterocyclic synthesis chemoselectivity

Dihydroorotase Inhibition: Cross-Screening Data Contextualization

N-2-Biphenylyl-3-oxobutanamide was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM and pH 7.37, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This relatively weak inhibition indicates that the compound is not a high-potency dihydroorotase inhibitor. However, this data point is useful as a negative differentiation criterion: purchasers seeking potent dihydroorotase inhibitors should select alternative chemotypes, while those needing a lipoxygenase/P2X3-active compound without interference from pyrimidine biosynthesis pathways can confirm the selectivity margin (>2,000-fold between P2X3 EC₅₀ and dihydroorotase IC₅₀).

dihydroorotase inhibitor pyrimidine biosynthesis anticancer screening

N-2-Biphenylyl-3-oxobutanamide: Application Scenarios Grounded in Quantitative Differentiation Evidence


P2X3 Antagonist Tool Compound for Pain and Sensory Neurobiology Research

With an EC₅₀ of 80 nM at recombinant rat P2X3 receptors expressed in Xenopus oocytes [1], N-2-biphenylyl-3-oxobutanamide serves as a sub-micromolar antagonist tool for studying purinergic signaling in pain pathways. The >2,000-fold selectivity over dihydroorotase (IC₅₀ = 180 µM) indicates a favorable selectivity window for cellular target engagement studies [2]. Researchers should procure this specific biphenyl derivative rather than generic N-aryl-3-oxobutanamides, which lack P2X3 activity.

Dual Lipoxygenase Inhibitor for Inflammation and Platelet Biology Studies

The compound inhibits both platelet 12-lipoxygenase (at 30 µM) and 5-lipoxygenase in rat blood , a dual inhibitory profile not observed for N-phenyl-3-oxobutanamide or N-(4-methylphenyl)-3-oxobutanamide. This makes N-2-biphenylyl-3-oxobutanamide a uniquely suitable probe for investigating the crosstalk between 5-LOX and 12-LOX pathways in inflammatory and thrombotic models.

Substituent-Directed Multicomponent Heterocyclic Synthesis

In Yb(OTf)₃-catalyzed three-component reactions with 5-amino-3-methylisoxazole and salicylaldehyde, the non-oxygen-containing ortho-biphenyl substituent directs the reaction toward fully aromatic isoxazolo[5,4-b]pyridine-5-carboxamide scaffolds, in contrast to oxygen-containing ortho-substituted analogs that yield dihydro or bridged products [3]. Researchers targeting the aromatic scaffold must procure the biphenyl derivative; the commercially cheaper N-(2-methoxyphenyl)-3-oxobutanamide leads to different products.

Reference Standard for Structure-Activity Relationship (SAR) Studies on N-Aryl-3-oxobutanamide Chemotype

As a member of the N-aryl-3-oxobutanamide class with a sterically demanding, highly lipophilic ortho-substituent, N-2-biphenylyl-3-oxobutanamide serves as a key SAR reference point. Its contrasting biological profile (P2X3-active, dual LOX-active, weak dihydroorotase inhibitor) relative to smaller ortho-substituted analogs provides a quantitative framework for optimizing potency and selectivity within this chemotype [1][2].

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